BenchChemオンラインストアへようこそ!

Naproxen Sodium

Pharmacokinetics Analgesic onset Salt-form differentiation

Naproxen sodium (CAS 26159-34-2) delivers 95% oral bioavailability, Tmax 1–2 h (vs 2–4 h for free acid), and a 12–17 h half-life—enabling twice-daily or once-daily CR dosing. Choose this salt form for rapid analgesic onset (30 min to meaningful relief) and sustained 24 h pain control, proven in clinical trials. With an MI RR of 1.02 vs 1.35 for diclofenac, it is the NSAID of choice for CV-risk populations. Procure USP/EP-grade material (≥98% purity) for R&D or formulation development.

Molecular Formula C14H13NaO3
Molecular Weight 252.24 g/mol
CAS No. 26159-34-2
Cat. No. B1676954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaproxen Sodium
CAS26159-34-2
SynonymsAleve
Anaprox
Methoxypropiocin
Naprosin
Naprosyn
Naproxen
Naproxen Sodium
Naproxenate, Sodium
Proxen
Sodium Naproxenate
Sodium, Naproxen
Synflex
Molecular FormulaC14H13NaO3
Molecular Weight252.24 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+]
InChIInChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16);/q;+1/p-1/t9-;/m0./s1
InChIKeyCDBRNDSHEYLDJV-FVGYRXGTSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naproxen Sodium (CAS 26159-34-2): Pharmacokinetic & Safety Differentiators for Scientific Procurement


Naproxen sodium is the sodium salt of the propionic acid–derived nonsteroidal anti-inflammatory drug (NSAID) naproxen [1]. It shares the same active moiety (the naproxen anion) with naproxen free acid, yet the salt form confers distinct absorption kinetics: oral bioavailability reaches 95%, peak plasma levels are attained within 1–2 hours (versus 2–4 hours for the free acid), and the elimination half-life extends to 12–17 hours, enabling twice-daily or once-daily (controlled-release) dosing [2][3]. At prescription strengths, each 275 mg of naproxen sodium delivers 250 mg of naproxen base plus approximately 25 mg (≈1 mEq) of sodium [4]. These attributes position naproxen sodium as a distinct entity within the NSAID class, supporting specific procurement choices where onset speed, dosing convenience, or sodium load are selection-relevant variables.

Why Naproxen Sodium Cannot Be Interchanged with Naproxen Free Acid or Other NSAIDs: Pharmacokinetic and Safety Evidence


Although naproxen sodium and naproxen free acid yield the same circulating active anion, their absorption kinetics differ substantially, producing clinically meaningful divergence in onset of analgesia [1]. Across the broader NSAID class, half-life, COX-isoform selectivity, and safety profiles diverge to an extent that precludes simple interchange: naproxen carries a half-life of 12–17 hours versus 1.8–2.4 hours for ibuprofen, dictating different dosing frequencies [2]; observational data place naproxen's myocardial infarction relative risk at 1.02 (95% CI 0.92–1.13) versus 1.35 (1.24–1.47) for diclofenac 100 mg and 1.11 (1.01–1.22) for ibuprofen 1200 mg [3]; and the relative infant dose (RID) during lactation is 3.3% for naproxen, compared with 0.4% for ibuprofen and 0.1% for diclofenac [4]. These quantitative gaps make the case that in-class substitution without careful pharmacokinetic and safety reconciliation is scientifically unsound.

Naproxen Sodium: Quantitative Differentiation Evidence Against Closest Comparators


Onset of Analgesia: Naproxen Sodium 30 Minutes vs. Naproxen Free Acid 1 Hour

In a direct formulation comparison documented in FDA prescribing information, naproxen sodium achieves onset of pain relief within 30 minutes, whereas naproxen free acid requires approximately 1 hour [1]. This is mechanistically supported by faster gastrointestinal absorption: peak plasma concentrations are attained at 1–2 hours post-dose for the sodium salt versus 2–4 hours for the free acid [2]. The absorption rate advantage is attributed to the higher aqueous solubility of the sodium salt at neutral pH [3].

Pharmacokinetics Analgesic onset Salt-form differentiation

Duration of Analgesic Effect: Naproxen Sodium 440 mg Significantly Outlasts Ibuprofen 400 mg in Post-Surgical Dental Pain

A randomized, double-blind, placebo-controlled trial (n=385) directly compared a single oral dose of naproxen sodium 440 mg with ibuprofen 400 mg in moderate-to-severe post-surgical dental pain [1]. The primary endpoint—time to first rescue medication—was significantly longer for naproxen sodium (p<0.001). Only 34.9% (58/166) of naproxen sodium–treated subjects required rescue medication within 24 hours, compared with 83.0% (137/165) of ibuprofen-treated subjects and 81.5% (44/54) of placebo recipients [1]. The greatest separation in pain relief between naproxen sodium and ibuprofen occurred at 9–14 hours post-dose [1].

Acute pain Dental surgery Analgesic duration Rescue medication

Cardiovascular Safety: Naproxen Myocardial Infarction Relative Risk 1.02 vs. Diclofenac 1.35 and Ibuprofen 1.11

The NICE Clinical Guideline 177 observational dataset provides comparative cardiovascular adverse-event risk estimates versus placebo [1]. For myocardial infarction (MI), the relative risk (RR) for naproxen 750 mg/day is 1.02 (95% CI 0.92–1.13), which crosses unity and thus does not reach statistical significance. By contrast, diclofenac 100 mg/day carries an MI RR of 1.35 (95% CI 1.24–1.47) and ibuprofen 1200 mg/day an RR of 1.11 (95% CI 1.01–1.22) [1]. For stroke, naproxen's RR is 1.03 (0.71–1.48), also non-significant, while the PRECISION trial confirmed non-inferiority of celecoxib versus naproxen and ibuprofen on the APTC composite cardiovascular endpoint (p<0.001 for non-inferiority) [2].

Cardiovascular safety Myocardial infarction Observational data NSAID risk stratification

Half-Life–Driven Dosing Frequency: Naproxen Sodium 12–17 Hours Enables Twice-Daily Regimen vs. Ibuprofen 1.8–2.4 Hours Requiring 3–4× Daily Dosing

Naproxen exhibits a plasma elimination half-life of 12–17 hours [1], enabling effective twice-daily (or, with controlled-release formulations, once-daily) dosing [2]. In direct contrast, the closely related propionic acid NSAID ibuprofen possesses a half-life of approximately 1.8–2.4 hours, necessitating administration every 4–6 hours (3–4 times daily) to maintain therapeutic plasma levels [3]. This pharmacokinetic divergence arises despite both drugs sharing the same mechanism (non-selective COX inhibition) and chemical class, and is attributable to slower hepatic metabolism of naproxen to 6-desmethylnaproxen [1].

Half-life Dosing frequency Pharmacokinetics Patient compliance

COX-2 Selectivity Ratio: Naproxen 1.7 Indicates Balanced COX-1/COX-2 Inhibition vs. Ibuprofen 0.067–1.50 and Celecoxib 350

The COX-1/COX-2 IC50 ratio is an in vitro index of cyclooxygenase isoform selectivity, where higher values indicate greater COX-2 preference [1]. Naproxen exhibits a ratio of 1.7, reflecting near-equivalent inhibition of both isoforms, whereas ibuprofen demonstrates a range of 0.067–1.50 (preferential COX-1 inhibition) and the COX-2-selective agent celecoxib achieves a ratio of 350 [1]. This intermediate selectivity profile is consistent with naproxen's observational safety data: the GI symptomatic ulcer relative risk for naproxen 750 mg is 2.31 (95% CI 1.74–3.07), compared with 1.22 (1.02–1.46) for ibuprofen 1200 mg and 0.96 (0.67–1.37) for celecoxib 200 mg [2].

COX-2 selectivity IC50 ratio Gastrointestinal safety Mechanism-based differentiation

Lactation Safety: Naproxen Relative Infant Dose 3.3% Falls Within Acceptable Range but Exceeds Ibuprofen 0.4% and Diclofenac 0.1%

The relative infant dose (RID)—the percentage of the weight-adjusted maternal dose ingested via breast milk—is a key quantitative metric for lactation safety, with values <10% generally considered acceptable for non-highly-toxic drugs [1]. Naproxen's RID is 3.3%, which is below the 10% threshold but notably higher than ibuprofen (0.4%) and diclofenac (0.1%) [1]. This difference is mechanistically attributable to naproxen's longer half-life (12–17 hours), which prolongs its residence in breast milk relative to shorter half-life NSAIDs [2]. Clinical guidance accordingly recommends that NSAIDs with faster elimination (ibuprofen, diclofenac) are preferred during breastfeeding, while naproxen should be used with caution [2][3].

Breastfeeding safety Relative infant dose Lactation pharmacology NSAID risk stratification

Naproxen Sodium: Evidence-Driven Application Scenarios for Research and Industrial Procurement


Acute Pain Management Requiring Rapid Onset and Sustained Single-Dose Analgesia

Naproxen sodium's 30-minute onset of pain relief and 12–17-hour half-life make it the preferred NSAID salt form for acute pain scenarios where both rapid action and prolonged single-dose coverage are required [1][2]. The Cooper et al. (2019) head-to-head trial demonstrated that a single 440 mg dose reduced 24-hour rescue medication need to 34.9% versus 83.0% for ibuprofen 400 mg, confirming the translational relevance of the pharmacokinetic advantage . Procurement specifications for emergency department, dental surgery, or post-operative pain management formularies should prioritize naproxen sodium over naproxen free acid or shorter-acting NSAIDs when sustained analgesia from a single dose is a clinical objective.

Chronic Inflammatory Disease Management in Patients with Cardiovascular Risk

For osteoarthritis or rheumatoid arthritis patients with concomitant cardiovascular risk factors, naproxen's observational MI RR of 1.02 (95% CI 0.92–1.13) distinguishes it from diclofenac (RR 1.35) and ibuprofen (RR 1.11) [1]. The PRECISION trial confirmed that naproxen, celecoxib, and ibuprofen demonstrated comparable cardiovascular safety in a high-risk population when analyzed for non-inferiority [2]. Procurement for rheumatology or primary care formularies serving cardiovascular-risk populations should position naproxen sodium as the non-selective NSAID with the most extensive CV safety evidence base, while acknowledging its GI risk profile (symptomatic ulcer RR 2.31) may warrant gastroprotection [1].

Once-Daily Controlled-Release Formulation for Chronic Pain with Adherence Challenges

Naproxen sodium's half-life of 12–17 hours enables once-daily controlled-release (CR) formulations that maintain total exposure (AUC) bioequivalent to immediate-release (IR) naproxen sodium while reducing peak-to-trough fluctuation [1][2]. The ER naproxen sodium 660 mg once-daily formulation demonstrated comparable total exposure to IR naproxen sodium 220 mg twice daily under both fasting and fed conditions . For procurement targeting chronic pain populations with documented adherence challenges, CR naproxen sodium offers a scientifically validated once-daily option that ibuprofen (half-life 1.8–2.4 hours) cannot match without modified-release technology, which remains unavailable for ibuprofen in once-daily format .

Postpartum Analgesia Where Short-Acting NSAIDs Are Preferred

In breastfeeding populations, the relative infant dose (RID) data position ibuprofen (RID 0.4%) and diclofenac (RID 0.1%) as pharmacokinetically preferred over naproxen (RID 3.3%) [1]. While naproxen's RID remains below the 10% safety threshold, its longer half-life (12–17 hours) prolongs breast-milk residence and has been associated with rare infant adverse effect reports [2]. Procurement for obstetric or postpartum units should accordingly stock ibuprofen or diclofenac as first-line NSAID analgesics for breastfeeding patients, reserving naproxen sodium for patients who cannot tolerate these alternatives or who specifically require longer dosing intervals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naproxen Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.